1-(3-chlorophenyl)-4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine
Overview
Description
1-(3-chlorophenyl)-4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorophenyl group, a dimethoxy-nitrobenzoyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-chlorophenylpiperazine: This can be achieved by reacting 3-chloroaniline with piperazine in the presence of a suitable catalyst.
Formation of 4,5-dimethoxy-2-nitrobenzoic acid: This intermediate can be synthesized by nitration of 4,5-dimethoxybenzoic acid using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling 3-chlorophenylpiperazine with 4,5-dimethoxy-2-nitrobenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester bond in the dimethoxy-nitrobenzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Reduction: 1-(3-chlorophenyl)-4-(4,5-dimethoxy-2-aminobenzoyl)piperazine
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4,5-dimethoxy-2-nitrobenzoic acid and 3-chlorophenylpiperazine
Scientific Research Applications
1-(3-chlorophenyl)-4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)piperazine: Lacks the dimethoxy-nitrobenzoyl group, making it less complex.
4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine: Lacks the chlorophenyl group.
1-(3-chlorophenyl)-4-benzoylpiperazine: Similar structure but without the dimethoxy and nitro groups.
Uniqueness
1-(3-chlorophenyl)-4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine is unique due to the presence of both the chlorophenyl and dimethoxy-nitrobenzoyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5/c1-27-17-11-15(16(23(25)26)12-18(17)28-2)19(24)22-8-6-21(7-9-22)14-5-3-4-13(20)10-14/h3-5,10-12H,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQPCFNCGHGUMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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